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The table below summarizes key efficacy data and dosing regimens for MI-773 (also known as SAR405838)

from preclinical in vivo studies [1] [2].

Tumor Model
Effective
Dose

Dosing
Schedule

Route of
Administration

Reported Outcome

SJSA-1
osteosarcoma [1]

10, 30, 50,
100, and 200

mg/kg

Single oral dose
to 200 mg/kg

daily for 3 weeks

Oral (p.o.) Dose-dependent tumor
growth inhibition;

complete tumor
regression with single

dose

RS4;11 acute

leukemia [1]

10, 30, 50,

100, and 200
mg/kg

Oral dosing for 3

weeks

Oral (p.o.) Dose-dependent tumor

growth inhibition

LNCaP prostate
cancer [1]

10, 30, 50,
100, and 200

mg/kg

Oral dosing for 3
weeks

Oral (p.o.) Dose-dependent tumor
growth inhibition

HCT-116 colon

cancer [1]

10, 30, 50,

100, and 200
mg/kg

Oral dosing for 3

weeks

Oral (p.o.) Dose-dependent tumor

growth inhibition
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Tumor Model
Effective
Dose

Dosing
Schedule

Route of
Administration

Reported Outcome

SH-SY5Y

neuroblastoma
orthotopic model [2]

30 mg/kg Daily for 3 days Intraperitoneal

(i.p.)

Induction of apoptosis

in tumor cells

Mechanism of Action

MI-773 is a highly potent and selective small-molecule inhibitor of the MDM2-p53 interaction. Its

mechanism can be visualized in the following pathway diagram.
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Suggested FAQs and Troubleshooting Guides
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Based on the available research, here are potential FAQs and their evidence-backed answers for your support

center.

1. What is the primary determinant of MI-773 sensitivity in cancer cells?

Answer: The TP53 mutation status is the most critical factor. MI-773 is selectively active in cancer
cell lines with wild-type TP53, while cell lines with mutated or deleted TP53 are highly resistant [3] [2].

It is crucial to verify the p53 status of your experimental models before beginning studies.

2. Which tumor types show the greatest sensitivity to MI-773 in preclinical models?

Answer: Across a large panel of cell lines, the most sensitive tumor types were melanoma,
sarcoma, renal cancer, gastric cancer, leukemia, and lymphoma [3]. Neuroblastoma with wild-
type p53 has also shown significant sensitivity in vitro and in vivo [4] [2].

3. We are observing insufficient efficacy in our in vivo model. What could be the cause?

Troubleshooting Guide:
Confirm p53 status: Re-check that your model has a wild-type p53 genotype and functional

p53 pathway. This is the most common reason for lack of response [3].
Verify dosing regimen: Ensure you are using an effective dose and schedule. Refer to the

table above for proven regimens. Bioavailability can differ between oral (p.o.) and
intraperitoneal (i.p.) administration.

Check for combination potential: Consider that MI-773 may work better in combination.
Research shows it can augment the cytotoxic effects of chemotherapy agents like doxorubicin,

even in chemo-resistant lines [2].

4. What are the reported safety and toxicity concerns with MDM2 inhibitors like MI-773?

Answer: While MI-773 has been reported to have negligible toxicity in some animal models [1], note

that a class-wide side effect of MDM2 inhibitors is on-target hematological toxicity, particularly
thrombocytopenia (low platelet count) [5]. Monitoring blood counts in preclinical studies is advisable.

Building Your Support Center

Structure Your Content: Organize your FAQs and guides around the experimental workflow: Model

Selection, Drug Preparation & Dosing, In Vivo Experimentation, and Data Analysis.
Include Practical Protocols: While the search results provide outcome data, you may need to

supplement with detailed, step-by-step protocols for common assays like cell viability (CCK-8), colony
formation, apoptosis (Annexin V/PI), and western blotting from general laboratory resources.
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Highlight Key Considerations: Emphasize the critical importance of p53 wild-type status and

suggest routine genetic verification to prevent wasted resources.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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PDF]. Available at: [https://www.smolecule.com/products/b548242#mi-773-dose-optimization-in-vivo]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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